5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminomethyl group attached to a thiazole ring, which is further modified by a hydrochloride group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride typically involves the reaction of hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another method involves the reductive amination of HMF in ammoniacal methanol using ruthenium nanoparticles supported on niobium oxide as the catalyst and molecular hydrogen as the reducing agent . These methods highlight the importance of catalytic processes in the efficient and eco-friendly synthesis of this compound.
Analyse Chemischer Reaktionen
5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include sulfuric acid, ammonium hydroxide, and various catalysts like ruthenium nanoparticles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of value-added chemicals and materials from renewable biomass.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. This makes the compound a potential candidate for drug development and other therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
5-(Aminomethyl)-1,2-thiazol-3-one;hydrochloride can be compared with other similar compounds such as 5-(aminomethyl)tetrazole and 5-(aminomethyl)furancarboxylic acid. These compounds share the aminomethyl functional group but differ in their ring structures and additional substituents.
Eigenschaften
Molekularformel |
C4H7ClN2OS |
---|---|
Molekulargewicht |
166.63 g/mol |
IUPAC-Name |
5-(aminomethyl)-1,2-thiazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H6N2OS.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H |
InChI-Schlüssel |
NMDUUKGGXITKKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SNC1=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.